molecular formula C9H12N2O3 B11781819 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11781819
M. Wt: 196.20 g/mol
InChI Key: PYCHNYFNTGYOHO-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    6-Oxopyrimidine: A related compound with a similar functional group.

    Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group.

Uniqueness

2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-5-6(2)10-7(3)11(9(5)14)4-8(12)13/h4H2,1-3H3,(H,12,13)

InChI Key

PYCHNYFNTGYOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)CC(=O)O)C)C

Origin of Product

United States

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